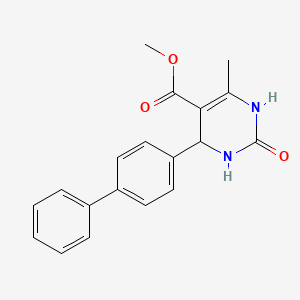
hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is a chemical compound used in scientific research for its unique properties. It is a derivative of aziridine, a heterocyclic organic compound that contains a ring of three atoms, including one nitrogen atom and two carbon atoms. Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is synthesized through a specific method and has a mechanism of action that makes it useful in various scientific applications.
Mecanismo De Acción
Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is an aziridine derivative that contains a reactive aziridine ring. The aziridine ring is highly reactive and can undergo various chemical reactions, including nucleophilic addition, ring-opening reactions, and crosslinking reactions. The reactive nature of the aziridine ring makes hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate useful in various scientific applications.
Biochemical and Physiological Effects:
Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and has low acute toxicity. It is not mutagenic or carcinogenic and does not cause significant skin irritation or sensitization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has several advantages for lab experiments, including:
1. It is a versatile reagent that can be used in various chemical reactions.
2. It is relatively non-toxic and has low acute toxicity.
3. It is stable and can be stored for long periods without degradation.
However, hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate also has some limitations, including:
1. It is a reactive compound that requires careful handling and storage.
2. It is not readily available commercially and may require synthesis in the lab.
Direcciones Futuras
There are several future directions for the use of hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate in scientific research, including:
1. Development of new synthetic methods for the compound.
2. Investigation of its potential as a crosslinking agent for biomaterials.
3. Investigation of its potential as a building block for the synthesis of new drugs and biologically active molecules.
4. Investigation of its potential as a stabilizer for emulsions and suspensions.
Conclusion:
Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is a unique chemical compound that has various applications in scientific research. It is synthesized through a specific method and has a mechanism of action that makes it useful in various chemical reactions. While its biochemical and physiological effects are not extensively studied, it is relatively non-toxic and has low acute toxicity. Its versatility and stability make it a useful reagent in lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate is synthesized through the reaction of hexylamine with glycidol. The reaction is carried out in the presence of a catalyst, typically a strong acid such as hydrochloric acid. The resulting product is then purified through distillation or chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
Hexyl 1-(2-hydroxyethyl)-2-aziridinecarboxylate has been used in various scientific research applications, including:
1. As a crosslinking agent in the synthesis of polymer materials.
2. As a stabilizer for emulsions and suspensions.
3. As a reagent in the synthesis of chiral compounds.
4. As a building block for the synthesis of biologically active molecules.
Propiedades
IUPAC Name |
hexyl 1-(2-hydroxyethyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-2-3-4-5-8-15-11(14)10-9-12(10)6-7-13/h10,13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIARPCVETSDHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1CN1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl 1-(2-hydroxyethyl)aziridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4966151.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide](/img/structure/B4966157.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4966167.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4966173.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4966185.png)
![N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4966195.png)
![2-chloro-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4966210.png)

![3-allyl-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966222.png)
![N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4966232.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4966236.png)